
Alpha Dipeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha Dipeptide is a compound formed by the linkage of two amino acids through a peptide bond. This bond is an amide type of covalent chemical bond linking the carboxyl group of one amino acid to the amino group of another. Dipeptides are the simplest peptides and play a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha Dipeptide can be synthesized using both solid-phase and solution-phase peptide synthesis methods. The solid-phase peptide synthesis (SPPS) method revolutionized peptide synthesis by simplifying the extensive purification steps involved in solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential coupling of individual amino acids .
Industrial Production Methods
Industrial production of dipeptides often involves chemo-enzymatic methods. For example, the nonribosomal peptide-synthetase-based method and the L-amino acid-ligase-based method enable the production of alpha dipeptides through fermentative processes. These methods are efficient and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Alpha Dipeptide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
Aplicaciones Científicas De Investigación
Alpha Dipeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in various biological processes, including enzyme catalysis and signal transduction.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of food additives, cosmetics, and other commercial products
Mecanismo De Acción
The mechanism of action of alpha dipeptide involves its interaction with specific molecular targets and pathways. For example, certain dipeptides can inhibit enzymes like alpha-glucosidase, which is responsible for converting complex sugars into simple sugars. This inhibition can help regulate blood sugar levels and prevent conditions like diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha dipeptide include other dipeptides like aspartame (L-aspartyl-L-phenylalanine methyl ester) and L-alanyl-L-glutamine. These compounds share similar structural features but differ in their specific amino acid sequences and functional properties .
Uniqueness
This compound is unique due to its specific amino acid composition and the resulting biological activities. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C31H53N5O11 |
|---|---|
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)32-18-12-10-14-20(35-28(43)46-31(7,8)9)24(39)34-21(25(40)47-36-22(37)16-17-23(36)38)15-11-13-19-33-27(42)45-30(4,5)6/h20-21H,10-19H2,1-9H3,(H,32,41)(H,33,42)(H,34,39)(H,35,43)/t20-,21+/m0/s1 |
Clave InChI |
ZDIKERNQOVRGTB-LEWJYISDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


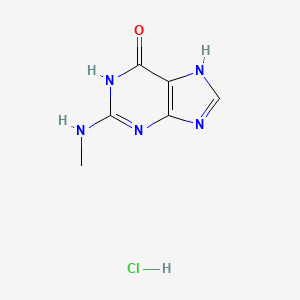
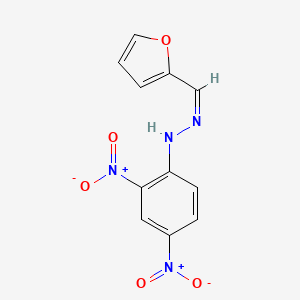
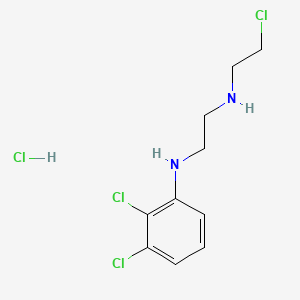
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
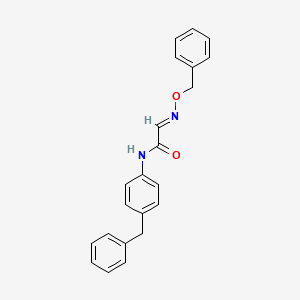
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
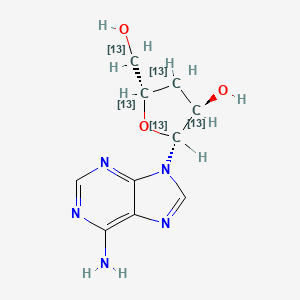
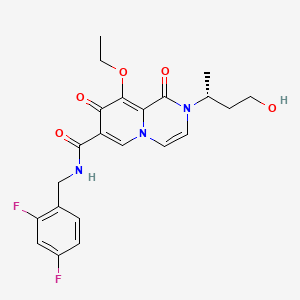

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
